

# SGR-1505: Application Notes and Protocols for In Vivo Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SGR-1505

Cat. No.: B12375048

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

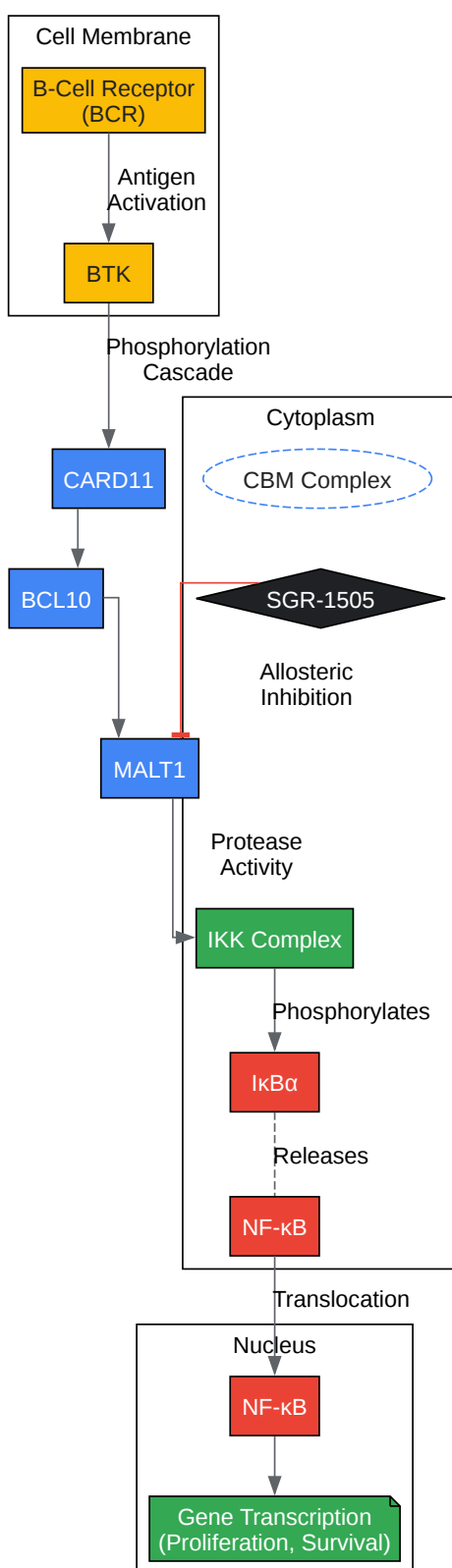
This document provides detailed application notes and protocols for the in vivo use of **SGR-1505**, a potent and selective oral allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). **SGR-1505** targets a key node in the NF- $\kappa$ B signaling pathway, demonstrating significant therapeutic potential in preclinical models of B-cell malignancies.

## Overview and Mechanism of Action

**SGR-1505** is an investigational small molecule that allosterically inhibits the protease activity of MALT1.<sup>[1][2]</sup> MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which functions downstream of the B-cell receptor (BCR) and Bruton's tyrosine kinase (BTK).<sup>[1][2]</sup> In certain B-cell lymphomas, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), constitutive activation of the NF- $\kappa$ B pathway is a primary driver of tumor cell proliferation and survival.<sup>[1][2]</sup> By inhibiting MALT1, **SGR-1505** effectively blocks this signaling cascade, leading to anti-proliferative effects and tumor regression in sensitive models.<sup>[1][3]</sup>

## Signaling Pathway

The diagram below illustrates the role of MALT1 in the B-cell receptor signaling pathway and the mechanism of inhibition by **SGR-1505**.



[Click to download full resolution via product page](#)

**Figure 1: SGR-1505 Mechanism of Action in the NF-κB Pathway.**

## Recommended Dosage for In Vivo Xenograft Studies

Preclinical evaluation of **SGR-1505** in mouse xenograft models of ABC-DLBCL has demonstrated dose-dependent anti-tumor efficacy. The compound is orally bioavailable and has shown favorable pharmacokinetic properties in multiple species.

## Efficacy Data in ABC-DLBCL Cell Line-Derived Xenograft (CDX) Models

Model	Compound	Dose (mg/kg)	Dosing Schedule	Result
OCI-LY10	SGR-1505	10	Oral, QD	Tumor Growth Inhibition
SGR-1505	30	Oral, QD	Stronger Tumor Growth Inhibition	
SGR-1505	100	Oral, QD	Tumor Regression	
TMD8	SGR-1505	30	Oral, QD	Significant Tumor Growth Inhibition
Ibrutinib	10	Oral, QD	Moderate Tumor Growth Inhibition	
SGR-1505 + Ibrutinib	30 + 10	Oral, QD	Synergistic Anti-Tumor Activity	

Data synthesized from preclinical posters and publications.

## Pharmacokinetic Parameters of SGR-1505

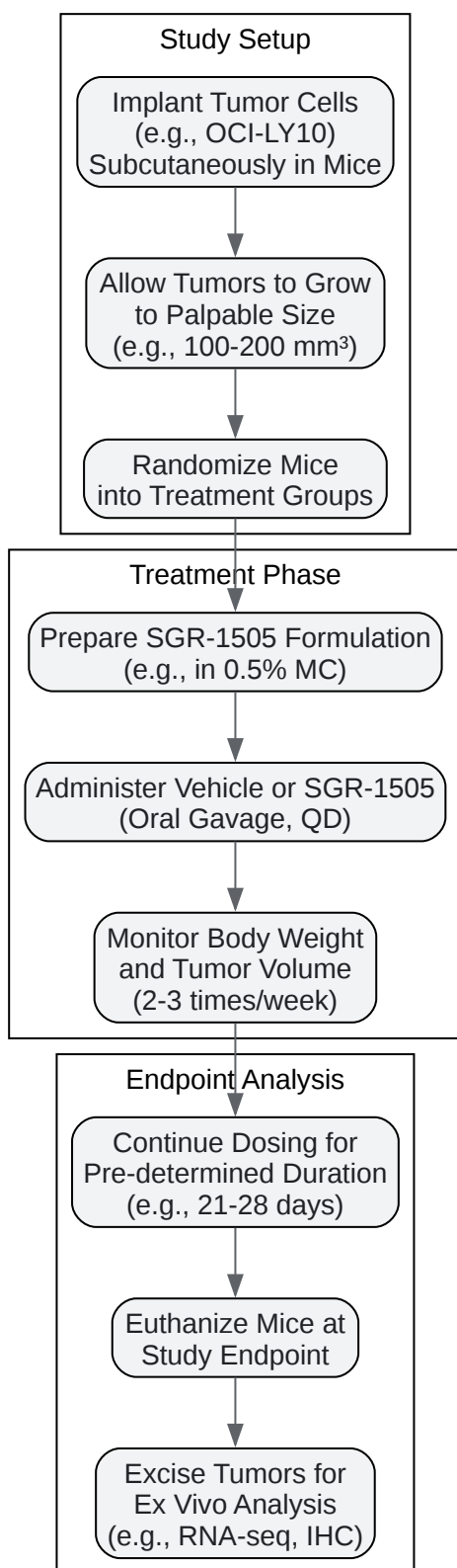
Species	Clearance (mL/min/kg)	Volume of Distribution (Vd) (L/kg)	Half-life (t <sub>1/2</sub> ) (h)	Oral Bioavailability (%)
Mouse	9.4	1.2	1.6	57
Rat	3.8	0.98	3.1	77
Dog	0.86	2.0	31	92
Cynomolgus Monkey	1.7	0.68	5.0	45

Source: Data reported from preclinical studies.[\[4\]](#)

## Experimental Protocols

The following protocols provide a general framework for conducting in vivo efficacy studies with **SGR-1505** in mouse xenograft models.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

**Figure 2:** General Workflow for an **SGR-1505** In Vivo Efficacy Study.

## Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the anti-tumor activity of **SGR-1505** as a single agent or in combination in a subcutaneous ABC-DLBCL xenograft model.

Materials:

- Cell Line: OCI-LY10 or TMD8 (ABC-DLBCL cell lines)
- Animals: Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
- Reagents: **SGR-1505** powder, appropriate vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water), Matrigel (optional).
- Equipment: Calipers, analytical balance, oral gavage needles, sterile syringes.

Protocol:

- Tumor Cell Implantation:
  - Culture OCI-LY10 or TMD8 cells under standard conditions.
  - Harvest cells during logarithmic growth phase and assess viability (should be >90%).
  - Resuspend cells in a sterile, serum-free medium or PBS, optionally at a 1:1 ratio with Matrigel, to a final concentration of  $5-10 \times 10^7$  cells/mL.
  - Subcutaneously inject 100  $\mu$ L of the cell suspension ( $5-10 \times 10^6$  cells) into the right flank of each mouse.
- Tumor Growth and Group Randomization:
  - Monitor tumor growth using calipers starting approximately 7-10 days post-implantation.
  - Tumor volume can be calculated using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
  - Once tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

- **SGR-1505** Formulation and Dosing:
  - Prepare a fresh suspension of **SGR-1505** in the vehicle daily. For example, for a 30 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg (200  $\mu$ L), weigh the required amount of **SGR-1505** and suspend it in the vehicle by vortexing or sonication to ensure homogeneity.
  - Administer **SGR-1505** or vehicle control orally (p.o.) via gavage once daily (QD).
  - For combination studies, administer the second agent (e.g., ibrutinib) according to its established protocol, which may be at a different time or via a different route.
- Monitoring and Endpoints:
  - Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
  - The primary endpoint is typically tumor growth inhibition (TGI) at the end of the study (e.g., Day 21 or 28). TGI is calculated as:  $\%TGI = (1 - (\Delta T / \Delta C)) \times 100$ , where  $\Delta T$  is the change in mean tumor volume of the treated group and  $\Delta C$  is the change in mean tumor volume of the control group.
  - Euthanize mice if tumors exceed a pre-determined size (e.g., 2000 mm<sup>3</sup>), show signs of ulceration, or if body weight loss exceeds 20%.
  - At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., RNA-seq to confirm NF- $\kappa$ B pathway modulation).[5]

## Safety and Tolerability

In preclinical studies, **SGR-1505** has been shown to be well-tolerated at efficacious doses.[4] A Phase 1 study in healthy volunteers also demonstrated a favorable safety profile.[6] Standard monitoring for in vivo studies, including body weight measurements and clinical observations for signs of distress, is recommended.

## Conclusion

**SGR-1505** is a promising MALT1 inhibitor with robust in vivo anti-tumor activity in models of B-cell malignancies. The recommended oral doses for efficacy studies in mice range from 10 to 100 mg/kg QD. These application notes and protocols provide a foundation for researchers to further investigate the therapeutic potential of **SGR-1505** in relevant preclinical cancer models.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sgr-1505 Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile | Blood | American Society of Hematology [ashpublications.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AI-Powered Accelerated Discovery of SGR-1505: A Potent MALT1 Allosteric Inhibitor and Clinical Candidate Against B-Cell Malignancies [bldpharm.com]
- 5. schrodinger.com [schrodinger.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SGR-1505: Application Notes and Protocols for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375048#recommended-sgr-1505-dosage-for-in-vivo-studies]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)